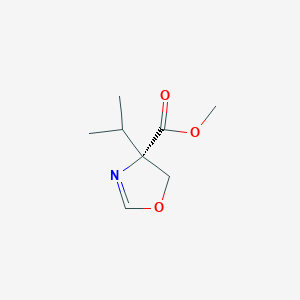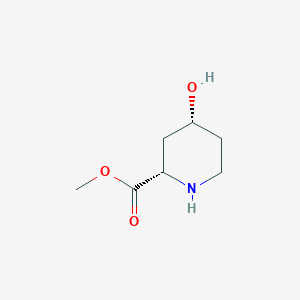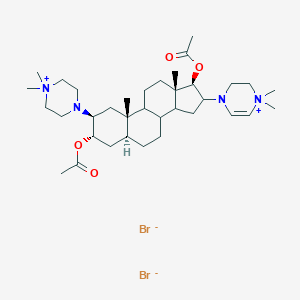
2'-Dehydropipecuronium
Vue d'ensemble
Description
2’-Dehydropipecuronium is a chemical compound with the molecular formula C35H60Br2N4O4. It is a derivative of pipecuronium, a non-depolarizing neuromuscular blocking agent used in anesthesia. The compound is characterized by its unique structure, which includes a piperidine ring and bromine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Dehydropipecuronium typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of 2’-Dehydropipecuronium involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Dehydropipecuronium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in 2’-Dehydropipecuronium can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol .
Applications De Recherche Scientifique
2’-Dehydropipecuronium has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a neuromuscular blocking agent and its derivatives are explored for therapeutic uses.
Pharmacology: Research focuses on its interactions with cholinergic receptors and its potential as a muscle relaxant.
Chemical Biology: The compound is used as a tool to study the mechanisms of neuromuscular transmission.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2’-Dehydropipecuronium involves its interaction with nicotinic cholinergic receptors at the neuromuscular junction. By binding to these receptors, it inhibits the action of acetylcholine, leading to muscle relaxation. This action is similar to that of other non-depolarizing neuromuscular blocking agents .
Comparaison Avec Des Composés Similaires
Pipecuronium: A closely related compound with similar neuromuscular blocking properties.
Rocuronium: Another non-depolarizing neuromuscular blocker with a rapid onset of action.
Vecuronium: A compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: 2’-Dehydropipecuronium is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to its analogs. Its potential for selective receptor binding and reduced side effects makes it a compound of interest in medicinal research .
Propriétés
IUPAC Name |
[(2S,3S,5S,10S,13S,17R)-17-acetyloxy-16-(4,4-dimethyl-2,3-dihydropyrazin-4-ium-1-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60N4O4.2BrH/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;/h13,17,26-33H,9-12,14-16,18-23H2,1-8H3;2*1H/q+2;;/p-2/t26-,27?,28?,29?,30?,31-,32-,33-,34-,35-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFVBPSRBTWAIZ-ASRDMXTLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](C=C6)(C)C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CCC3C([C@]2(C[C@@H]1N4CC[N+](CC4)(C)C)C)CC[C@]5(C3CC([C@@H]5OC(=O)C)N6CC[N+](C=C6)(C)C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60Br2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923316 | |
| Record name | 3,17-Bis(acetyloxy)-16-(4,4-dimethyl-3,4-dihydropyrazin-4-ium-1(2H)-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)androstane dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120301-02-2 | |
| Record name | 2'-Dehydropipecuronium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120301022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,17-Bis(acetyloxy)-16-(4,4-dimethyl-3,4-dihydropyrazin-4-ium-1(2H)-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)androstane dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



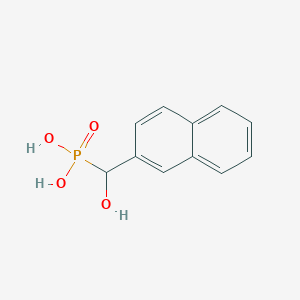
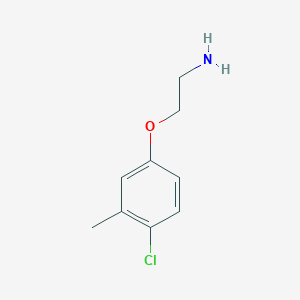
![2-[(5,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B46102.png)

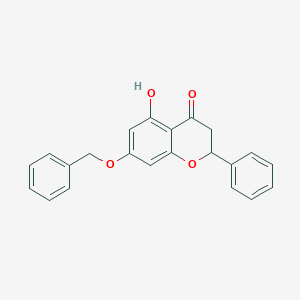
![5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine](/img/structure/B46107.png)
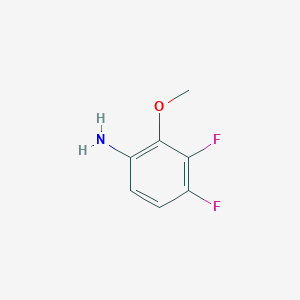
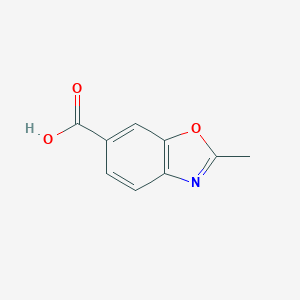
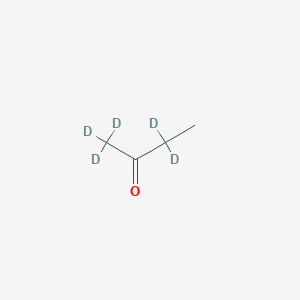

![7-Oxo-3,7-dihydro-2H-oxazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B46119.png)
